

In-Depth Technical Guide: 4-(diethylamino)-2-butyn-1-ol

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Compound of Interest

Compound Name: 4-(Diethylamino)-2-butyn-1-ol

Cat. No.: B019776

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(diethylamino)-2-butyn-1-ol**, a key metabolite of the drug oxybutynin. This document outlines its chemical identifiers, physicochemical properties, and relevant experimental protocols, designed to support research and development activities in the pharmaceutical sciences.

Chemical Identifiers and Properties

The fundamental chemical identifiers for **4-(diethylamino)-2-butyn-1-ol** are provided below, followed by a summary of its key physicochemical properties.

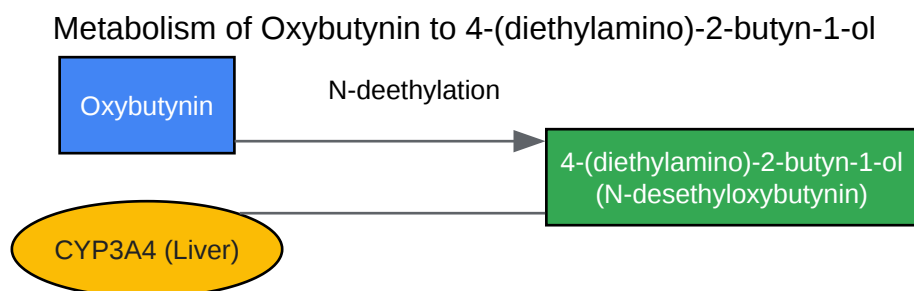
Identifier	Value
SMILES	<chem>CCN(CC)CC#CCO</chem> [1]
InChIKey	ACGZBRWTWOZSFU-UHFFFAOYSA-N

A compilation of important quantitative data for **4-(diethylamino)-2-butyn-1-ol** is presented in the following table for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ NO	[1][3][4]
Molecular Weight	141.21 g/mol	[1][3]
CAS Number	10575-25-4	[1][3][4][5]
Boiling Point	231-232 °C	[2]
Density	0.952 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.479	

Metabolic Pathway of Oxybutynin

4-(diethylamino)-2-butyn-1-ol is a known human metabolite of (S)-oxybutynin[1]. The primary metabolic pathway is the N-deethylation of oxybutynin, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver[6][7][8][9][10][11]. This biotransformation is a crucial aspect of oxybutynin's pharmacokinetic profile.



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Caption: Metabolic conversion of Oxybutynin.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-(diethylamino)-2-butyn-1-ol** are provided below.

Synthesis via Mannich Reaction

The synthesis of **4-(diethylamino)-2-butyn-1-ol** can be achieved through a Mannich reaction, which involves the aminoalkylation of an acidic proton of a terminal alkyne.^{[12][13][14]} A representative protocol is as follows:

Materials:

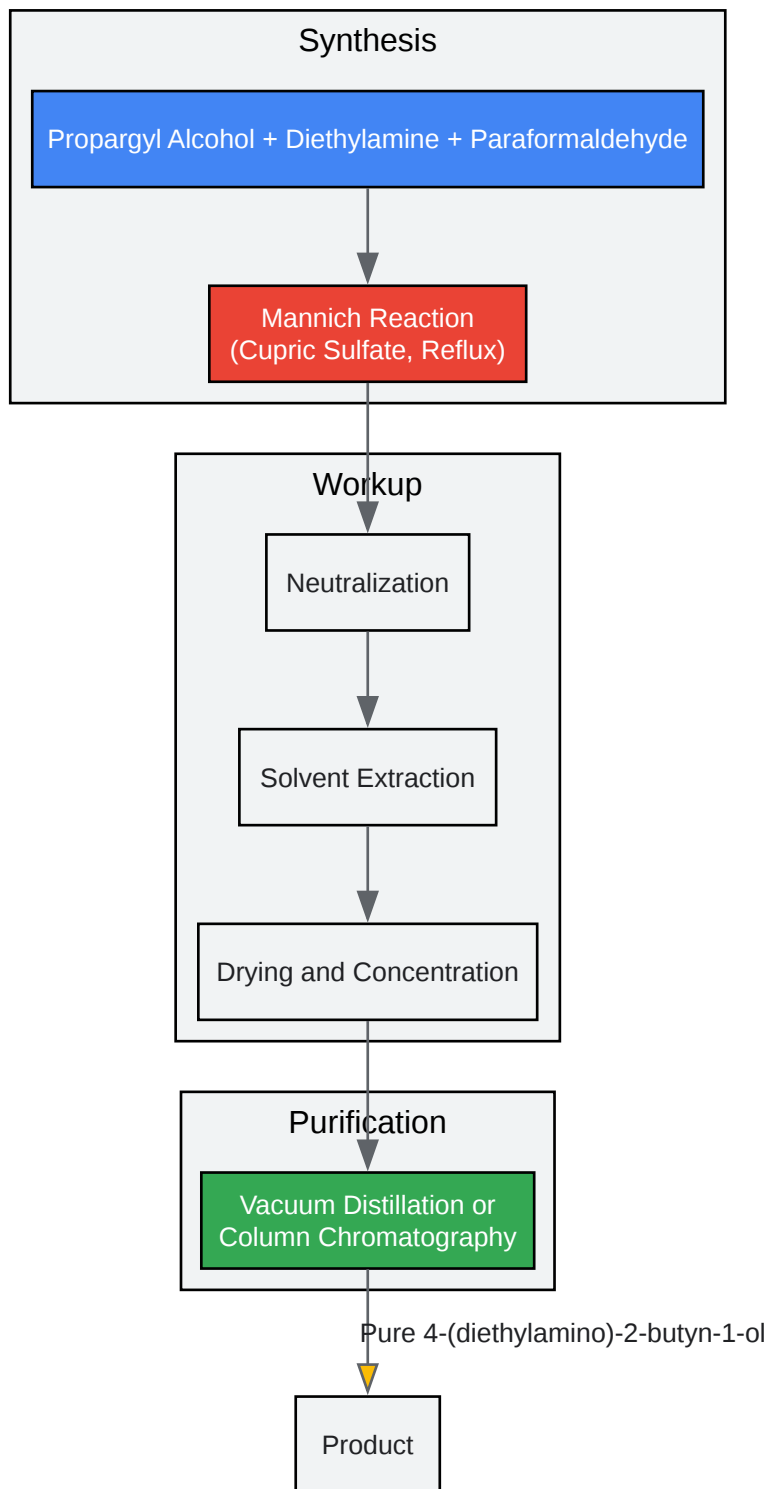
- Propargyl alcohol
- Diethylamine
- Paraformaldehyde
- Cupric sulfate (catalyst)
- Solvent (e.g., dioxane or water)
- Hydrochloric acid (for pH adjustment)
- Sodium hydroxide (for neutralization)
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a reaction vessel, combine propargyl alcohol, diethylamine, and paraformaldehyde in a suitable solvent.
- Add a catalytic amount of cupric sulfate.
- Adjust the pH of the reaction mixture to slightly acidic conditions (pH 5-6) using hydrochloric acid.
- Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **4-(diethylamino)-2-butyn-1-ol**.

Synthesis and Purification Workflow



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Caption: Synthesis and purification workflow.

HPLC Analysis

The quantification of **4-(diethylamino)-2-butyn-1-ol**, particularly in the context of analyzing oxybutynin and its metabolites in biological matrices, can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer (for higher sensitivity and specificity).
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is suitable.[\[15\]](#)[\[16\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., 1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile and/or methanol). A common mobile phase composition is a 40:45:15 (v/v/v) mixture of 1% orthophosphoric acid, acetonitrile, and methanol.[\[15\]](#)[\[16\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Detection: UV detection at 205 nm is appropriate for this compound.[\[15\]](#)[\[16\]](#)
- Injection Volume: 20 μ L.[\[15\]](#)[\[16\]](#)

Sample Preparation:

- Standard Solution: Prepare a stock solution of **4-(diethylamino)-2-butyn-1-ol** in the mobile phase and perform serial dilutions to create calibration standards.
- Plasma/Urine Samples: For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interfering substances. The extracted sample should be reconstituted in the mobile phase before injection.

Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the calibration standards to generate a standard curve.
- Inject the prepared samples.
- Identify and quantify the **4-(diethylamino)-2-butyn-1-ol** peak based on its retention time and the standard curve. The retention time for oxybutynin under similar conditions has been reported to be around 2.435 minutes.[15][16]

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